3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains a pyrimidopurine core, which is a type of heterocyclic compound found in many biologically active molecules .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple functional groups and the tetrahydropyrimidopurine core .Scientific Research Applications
Multi-Target Directed Ligands for Neurodegenerative Diseases
Compounds similar to the one mentioned are explored as multi-target directed ligands (MTDLs) combining adenosine receptor antagonistic activity with monoamine oxidase B (MAO-B) inhibition. This dual-target approach is particularly promising for neurodegenerative diseases like Parkinson's, where symptomatic relief and disease-modifying effects are crucial. For example, derivatives designed as dual-target-directed ligands have shown significant potency and selectivity, highlighting their potential as therapeutic agents in neurodegenerative disease management (Załuski et al., 2019).
Tricyclic Xanthine Derivatives for Neurodegenerative Diseases
Research into 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, a closely related class of compounds, aims to develop tricyclic xanthine derivatives with improved water solubility and pharmacological profiles suitable for neurodegenerative disease treatment. These compounds exhibit potent dual-target-directed A1/A2A adenosine receptor antagonism, with several showing triple-target inhibition, including MAO-B. This multi-target approach could offer advantages over single-target therapeutics in treating neurodegenerative conditions (Brunschweiger et al., 2014).
Synthesis and Structural Analysis
The synthesis of related compounds often involves complex chemical processes tailored to introduce specific functional groups that confer the desired biological activity. For instance, the synthesis of 9-(2-fluorobenzyl)-6-methylamino-9H-purine derivatives from various precursors demonstrates the intricate steps involved in producing such compounds, which are crucial for understanding their interaction with biological targets (Kelley & McLean, 1986).
Future Directions
The future research directions would depend on the potential applications of this compound. If it has biological activity, it might be studied as a potential therapeutic agent. Alternatively, if it has interesting chemical properties, it might be studied for its potential uses in chemical synthesis .
properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClFN5O2/c1-14-11-29(19-10-5-4-7-15(19)2)23-27-21-20(30(23)12-14)22(32)31(24(33)28(21)3)13-16-17(25)8-6-9-18(16)26/h4-10,14H,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCMJAITTJFRAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=C(C=CC=C4Cl)F)C5=CC=CC=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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